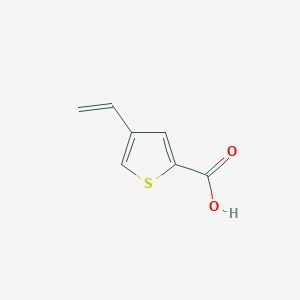

4-Ethenylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6O2S |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

4-ethenylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H6O2S/c1-2-5-3-6(7(8)9)10-4-5/h2-4H,1H2,(H,8,9) |

InChI Key |

LVNDVRISXRMNSH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CSC(=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethenylthiophene 2 Carboxylic Acid and Analogues

Strategic Approaches to Thiophene-2-carboxylic Acid Synthesis

The construction of the thiophene-2-carboxylic acid scaffold is a critical first step. Several reliable methods have been developed, each with its own advantages and substrate scope. These include oxidation of thiophene (B33073) precursors, halogenation-assisted routes, transition metal-catalyzed couplings, and direct carboxylation reactions.

Oxidation Pathways from Thiophene Aldehydes and Acetylthiophenes

A common and practical method for preparing thiophene-2-carboxylic acid is through the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.orggatech.edu A variety of oxidizing agents can be employed for this transformation. libretexts.orgorganic-chemistry.org One effective method involves the use of sodium hypochlorite (B82951) in an alkaline solution. google.com This process can even be performed directly on the crude 2-aceto-thienone solution from a Friedel-Crafts reaction, making it an economically viable route for commercial production. google.com The oxidation of aldehydes to carboxylic acids can also be achieved using reagents like chromium trioxide (CrO₃) in aqueous acid, known as the Jones reagent, which typically provides good yields at room temperature. libretexts.org The mechanism for aldehyde oxidation often involves the formation of a gem-diol intermediate upon reaction with water, which is then oxidized. libretexts.org Other catalytic systems, such as those involving N-hydroxyphthalimide (NHPI) with oxygen, have also been developed for the aerobic oxidation of aldehydes to carboxylic acids under mild conditions. organic-chemistry.org

For instance, 2-acetylthiophene can be oxidized to 2-thiophene carboxylic acid. gatech.edu This reaction is analogous to the oxidation of acetophenone (B1666503) to benzoic acid. gatech.edu The use of strong protic acids like ortho-phosphoric acid can facilitate the initial acylation of thiophene to produce 2-acetylthiophene. acs.org

Table 1: Oxidation of Thiophene Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Acetylthiophene | Sodium hypochlorite | Thiophene-2-carboxylic acid | google.com |

| Thiophene-2-carboxaldehyde | Jones Reagent (CrO₃/H₂SO₄) | Thiophene-2-carboxylic acid | libretexts.org |

| Aromatic Aldehydes | Sodium perborate/acetic acid | Aromatic Carboxylic Acids | organic-chemistry.org |

| Aldehydes | VO(acac)₂/H₂O₂ | Carboxylic Acids | organic-chemistry.org |

| Primary Alcohols/Aldehydes | 1-hydroxycyclohexyl phenyl ketone | Carboxylic Acids | nih.gov |

Halogenation-Assisted Routes to Substituted Thiophenecarboxylic Acids

Halogenated thiophenes serve as versatile intermediates in the synthesis of thiophene-2-carboxylic acids. nih.gov Thiophene undergoes halogenation readily, often leading to polysubstituted products if not carefully controlled. iust.ac.ir For example, 2-bromothiophene (B119243) can be prepared and then converted to the corresponding carboxylic acid. google.com One common strategy involves a Grignard reaction, where the halogenated thiophene is treated with magnesium to form a Grignard reagent, which is then carbonated with carbon dioxide (CO₂). nih.gov Alternatively, lithiation with organolithium reagents like n-butyllithium followed by quenching with CO₂ is another effective method. nih.gov

These halogenation-assisted routes are particularly useful for preparing specifically substituted thiophenecarboxylic acids. For instance, 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride have been synthesized using these approaches as key building blocks for insecticides. nih.gov The process of halodecarboxylation, which involves the conversion of a carboxylic acid to an organic halide, is another related and fundamental transformation. nih.govacs.org

Transition Metal-Catalyzed Coupling Reactions in Thiophene Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the thiophene ring and introducing functional groups. springernature.commdpi.com Palladium catalysts are frequently used in reactions like the Suzuki-Miyaura coupling, which pairs arylboronic acids with aryl halides. mdpi.com These methods are central to the synthesis of conducting polymers based on thiophene. springernature.commit.edu Iron-catalyzed C-H/C-H coupling reactions have also been developed as a more sustainable alternative to palladium catalysis for the synthesis of dimeric and polymeric thiophene compounds. springernature.com

The Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst, is another important method for creating carbon-carbon bonds in thiophene synthesis. rsc.org These coupling reactions offer a high degree of control and are essential for the synthesis of complex thiophene derivatives. kobe-u.ac.jp For instance, the synthesis of 2-substituted benzo[b]thiophenes can be achieved via a palladium-catalyzed coupling of 2-iodothiophenol (B3069315) with phenylacetylene. rsc.org

Carboxylation and Esterification Reactions of Thiophene Derivatives

Direct carboxylation of the thiophene ring is an attractive and atom-economical approach to thiophene-2-carboxylic acids. acs.orgmdpi.com Silver(I)-catalyzed C-H carboxylation of thiophene derivatives using carbon dioxide (CO₂) has been reported, operating under mild conditions with a broad functional group tolerance. acs.orgacs.org This method utilizes a phosphine (B1218219) ligand and lithium tert-butoxide to facilitate the reaction. acs.org Base-mediated carboxylation using a solvent-free carbonate and carboxylate medium has also been shown to be effective for the direct carboxylation of thiophene with CO₂. mdpi.comresearchgate.net

Once the carboxylic acid is formed, it can be converted to its corresponding ester through various esterification methods. google.comnist.gov A common procedure involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. semanticscholar.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. google.com Transesterification is another viable method for synthesizing thiophene carboxylates. google.com

Table 2: Carboxylation and Esterification of Thiophenes

| Reaction Type | Reagents | Product | Reference |

| Ag(I)-Catalyzed C-H Carboxylation | Thiophene, CO₂, Ag(I) catalyst, phosphine ligand, LiOt-Bu | Thiophene-2-carboxylic acid | acs.orgacs.org |

| Base-Mediated Carboxylation | Thiophene, CO₂, Cs₂CO₃, Cesium pivalate | Thiophene-2-carboxylate | mdpi.com |

| Esterification | Thiophene-2-carboxylic acid, Alcohol, Acid catalyst | Thiophene-2-carboxylic acid ester | semanticscholar.org |

| Esterification via Acyl Chloride | Thiophene-2-carbonyl chloride, Alcohol | Thiophene-2-carboxylic acid ester | google.com |

Ethenyl Group Introduction Strategies

With the thiophene-2-carboxylic acid core in place, the next crucial step is the introduction of the ethenyl (vinyl) group at the desired position.

Olefination Reactions on Thiophene Scaffolds

Olefination reactions are the primary method for introducing the ethenyl group onto the thiophene ring. The Wittig reaction is a classic and widely used olefination method. researchgate.net It involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. In the context of 4-ethenylthiophene-2-carboxylic acid synthesis, this would typically involve a thiophene derivative bearing an aldehyde at the 4-position.

Another powerful set of olefination methods are the Julia-type olefinations. The Julia-Kocienski olefination, a modification of the original Julia-Lythgoe olefination, is particularly noteworthy. mdpi.com This reaction involves the coupling of a sulfone with an aldehyde or ketone. It offers advantages in terms of stereoselectivity and reaction conditions. mdpi.com These olefination strategies provide a reliable means to construct the C=C double bond of the ethenyl group on the thiophene scaffold.

Cross-Coupling Methods for Vinyl Group Installationorganic-chemistry.org

The introduction of a vinyl (ethenyl) group onto a thiophene ring is a critical transformation for synthesizing the target compound and its analogues. Palladium-catalyzed cross-coupling reactions are paramount for this purpose due to their high efficiency, functional group tolerance, and predictable selectivity. mdpi.com Key methodologies include the Suzuki-Miyaura, Heck, and Stille reactions.

Suzuki-Miyaura Coupling: This reaction has become a cornerstone of modern organic synthesis for its use of generally stable, non-toxic organoboron reagents. organic-chemistry.org The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a vinylboronic acid or its ester, with a halothiophene derivative (e.g., 4-bromothiophene-2-carboxylic acid ester) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com A catalytic system developed by Buchwald, employing palladium(II) acetate (B1210297) and the ligand SPhos, has proven effective for coupling reactions on thiophene scaffolds, often requiring only low catalyst loadings. nih.gov The reaction's versatility and the commercial availability of various boronic acids make it a highly attractive route. organic-chemistry.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction provides a direct method for the vinylation of aryl or vinyl halides by coupling them with an alkene, such as ethylene (B1197577) or a protected vinyl equivalent. wikipedia.orgnumberanalytics.com The reaction typically proceeds through a catalytic cycle involving a palladium(0) species. numberanalytics.com While effective, a primary disadvantage can be the cost of the palladium catalyst and its associated ligands, though they are used in catalytic amounts. youtube.com For the synthesis of this compound, a precursor like 4-bromothiophene-2-carboxylic acid could be coupled with a suitable vinyl partner. The reaction generally exhibits high functional group tolerance and can be adapted for intramolecular ring-closing reactions. youtube.com

Stille Reaction: The Stille reaction couples an organotin (organostannane) reagent with an organic halide or triflate, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups, including carboxylic acids. thermofisher.com For instance, 4-halothiophene-2-carboxylic acid could be reacted with vinyltributyltin to install the ethenyl group. Despite its synthetic utility, the high toxicity of organotin reagents and byproducts is a significant drawback, prompting a shift towards greener alternatives like the Suzuki coupling. thermofisher.comlibretexts.org

| Reaction | Typical Substrates | Catalyst System (Example) | Base (Example) | Solvent (Example) | Key Advantage | Key Disadvantage |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Thiophene Halide + Vinylboronic Acid | Pd(OAc)₂ / SPhos nih.gov | K₃PO₄ nih.gov | Toluene nih.gov | Low toxicity of boron reagents. organic-chemistry.org | Boronic acids can be sensitive to dehydration. |

| Heck Reaction | Thiophene Halide + Alkene (e.g., Ethylene) | Pd(OAc)₂ / PPh₃ youtube.com | Triethylamine wikipedia.org | DMF or Acetonitrile | High atom economy (direct use of alkenes). | Regioselectivity can be an issue with unsymmetrical alkenes. |

| Stille Reaction | Thiophene Halide + Vinylstannane | Pd(PPh₃)₄ wikipedia.org | Not always required | THF or Toluene harvard.edu | Excellent functional group tolerance. thermofisher.com | High toxicity of tin compounds. libretexts.org |

Integrated Synthetic Pathways for Bifunctional Thiophenes

Synthesizing a molecule with two distinct functional groups, such as this compound, requires a strategic, integrated pathway that controls the introduction of each group. This can be achieved either by building the thiophene ring with the functionalities already in place or by sequential functionalization of a pre-existing thiophene core.

One sophisticated approach is the Fiesselmann Thiophene Synthesis , which allows for the regiocontrolled construction of a trisubstituted thiophene. core.ac.uk A modern variation involves the base-promoted condensation of ynone trifluoroborate salts with a thiol, such as methyl 2-mercaptoacetate. core.ac.uknih.govorganic-chemistry.org This method can generate a thiophene ring bearing both a boronate group and a carboxylate group at defined positions. The boronate then serves as a handle for a subsequent Suzuki-Miyaura cross-coupling reaction to introduce the vinyl group, demonstrating a powerful and convergent synthetic strategy. organic-chemistry.org

A more traditional, yet highly effective, integrated pathway relies on the sequential functionalization of a thiophene precursor. A plausible route to this compound is outlined below:

Vinylation: A starting material like 2,4-dibromothiophene (B1333396) undergoes a regioselective cross-coupling reaction (e.g., Suzuki or Stille) to install the vinyl group at the 4-position, yielding 4-ethenyl-2-bromothiophene.

Grignard Formation: The remaining bromo-substituted position is converted into an organometallic species. The reaction of 4-ethenyl-2-bromothiophene with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) produces the corresponding Grignard reagent, 4-ethenylthien-2-ylmagnesium bromide. leah4sci.com

Carboxylation: The highly nucleophilic Grignard reagent is then reacted with an electrophilic carbon source. Bubbling carbon dioxide (from dry ice) through the Grignard solution, followed by an acidic workup, introduces the carboxylic acid group at the 2-position to yield the final product. tamu.edumasterorganicchemistry.comyoutube.com

| Pathway | Step 1 | Step 2 | Step 3 | Key Feature |

|---|---|---|---|---|

| Fiesselmann Condensation Route | Condensation of ynone trifluoroborate and a mercaptoacetate (B1236969) ester. core.ac.uk | Suzuki coupling of the resulting thiophene boronate with a vinyl partner. organic-chemistry.org | Ester hydrolysis to the carboxylic acid. | Builds the ring with handles for orthogonal functionalization. organic-chemistry.org |

| Grignard Carboxylation Route | Selective vinylation of a dihalothiophene. | Formation of a Grignard reagent from the remaining halide. leah4sci.com | Reaction with CO₂ followed by acid workup. tamu.edu | Classic, reliable method for installing a carboxylic acid. masterorganicchemistry.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of thiophene derivatives to enhance sustainability. rsc.org

A primary focus is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign solvents. Research has demonstrated that palladium-catalyzed C–H arylation of thiophenes can be performed effectively in water, which serves as a green reaction medium. unito.it In some cases, even low-purity industrial wastewater can be repurposed for these reactions, significantly improving the process's green metrics. unito.it Other alternative solvents include deep eutectic solvents (DES), which are considered greener alternatives to traditional ionic liquids. rsc.org

Improving atom economy is another central goal. Traditional methods often require pre-functionalization of substrates (e.g., to create organometallic reagents), which adds steps and generates stoichiometric waste. unito.it In contrast, direct C–H functionalization strategies, where a C-H bond is directly converted to a C-C bond, offer a more atom-economical alternative by reducing the number of synthetic steps. unito.it

The choice of reagents and catalysts also has a significant environmental impact. The shift from highly toxic organotin reagents in Stille couplings to less hazardous organoboron compounds in Suzuki couplings is a prime example of this principle in action. organic-chemistry.orgthermofisher.com Furthermore, developing catalyst systems that are phosphine-free or can operate in water minimizes the use of toxic and expensive ligands and simplifies product purification. organic-chemistry.org Efficient, high-yield reactions under mild conditions, such as those employing non-toxic inorganic reagents in environmentally friendly solvents like ethanol, contribute to a greener synthetic profile. nih.gov

| Green Chemistry Approach | Traditional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Solvent Choice | Toluene, THF, DMF | Water, unito.it Ethanol, nih.gov Deep Eutectic Solvents rsc.org | Reduced toxicity, flammability, and environmental pollution. |

| Atom Economy | Use of pre-functionalized organometallics (e.g., Grignard, Stille). thermofisher.com | Direct C-H arylation/vinylation. unito.it | Fewer synthetic steps, less stoichiometric waste. unito.it |

| Reagent/Catalyst Choice | Toxic organotin reagents (Stille). libretexts.org | Organoboron reagents (Suzuki). organic-chemistry.org | Reduced toxicity and health hazards. |

| Catalyst System | Palladium with phosphine ligands. youtube.com | Phosphine-free catalyst systems, e.g., Pd(L-proline)₂. organic-chemistry.org | Lower cost, reduced toxicity, easier separation. |

Chemical Reactivity and Derivatization of 4 Ethenylthiophene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution, allowing for its conversion into several important derivatives.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group into esters and amides is fundamental to creating new derivatives with varied properties.

Esterification: The reaction of a carboxylic acid with an alcohol to form an ester, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive it towards the product (the ester), an excess of the alcohol is often used, or water is removed as it forms. masterorganicchemistry.com For 4-Ethenylthiophene-2-carboxylic acid, this reaction proceeds by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol. youtube.com

Amidation: Direct conversion of carboxylic acids to amides can be challenging because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, activating agents are employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a good leaving group, which is then displaced by the amine. libretexts.orghhu.de This method is crucial in peptide synthesis. libretexts.org Alternatively, catalysts such as titanium tetrafluoride (TiF₄) have been shown to enhance the direct amidation of various carboxylic acids in refluxing toluene. researchgate.net Research into related compounds, such as the synthesis of 4-amide-thiophene-2-carboxyl derivatives, highlights the importance of this transformation for developing biologically active molecules. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Esterification | This compound + Methanol | H₂SO₄ (catalyst), Heat | Methyl 4-ethenylthiophene-2-carboxylate |

| Amidation | This compound + Benzylamine | Dicyclohexylcarbodiimide (DCC) | N-benzyl-4-ethenylthiophene-2-carboxamide |

| Amidation | This compound + Aniline | Titanium tetrafluoride (TiF₄), Toluene, Reflux | N-phenyl-4-ethenylthiophene-2-carboxamide |

Formation of Acid Halides and Anhydrides

Acid halides and anhydrides are highly reactive carboxylic acid derivatives that serve as important intermediates in synthesis.

Acid Halides: Acid chlorides are the most common acid halides and are readily prepared from carboxylic acids using thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com The reaction converts the hydroxyl group of the acid into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org A subsequent attack by the chloride ion yields the acid chloride, with sulfur dioxide and hydrogen chloride gas as byproducts. libretexts.org This method has been successfully applied to substituted thiophene-2-carboxylic acids to produce the corresponding acid chlorides. beilstein-journals.org

Acid Anhydrides: Acid anhydrides can be formed by the reaction of an acid chloride with a carboxylate salt or another carboxylic acid. libretexts.orguomustansiriyah.edu.iq This nucleophilic acyl substitution reaction results in the formation of a new acyl-oxygen bond and the elimination of a chloride ion. Symmetrical anhydrides can be formed from two equivalents of the same carboxylic acid, while unsymmetrical anhydrides can be synthesized from different starting materials. uomustansiriyah.edu.iq

Table 2: Synthesis of Acid Halides and Anhydrides

| Derivative | Reagent(s) | Reaction Description |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | The carboxylic acid is heated with SOCl₂, converting the -OH group into a -Cl group. |

| Acid Anhydride (B1165640) | 4-Ethenylthiophene-2-carbonyl chloride + this compound (or its salt) | The acid chloride reacts with the carboxylate in a nucleophilic acyl substitution to form the anhydride. |

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. The stability of the thiophene (B33073) ring makes the decarboxylation of thiophene-2-carboxylic acids more difficult compared to analogous furan (B31954) or pyrrole (B145914) systems. youtube.com The reaction generally requires harsh conditions, such as heating in the presence of a catalyst like copper in quinoline. zendy.io For some substituted thiophenes, such as 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, decarboxylation can be achieved by refluxing with hydrobromic acid. zendy.io However, thiophene-2-carboxylic acid itself is noted for its difficulty in undergoing decarboxylation under similar conditions. youtube.com

Nucleophilic Acyl Substitution Mechanisms

The reactions described in the preceding sections (esterification, amidation, formation of acid halides and anhydrides) all proceed via a common mechanism: nucleophilic acyl substitution. uomustansiriyah.edu.iqmasterorganicchemistry.com This two-step mechanism involves:

Addition: A nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, breaking the C=O pi bond and forming a tetrahedral intermediate. uomustansiriyah.edu.iqopenochem.org

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a leaving group. masterorganicchemistry.com

The reactivity of carboxylic acid derivatives in these substitutions generally follows the order: Acid Halide > Acid Anhydride > Ester ≈ Carboxylic Acid > Amide. youtube.com This order is primarily determined by the ability of the leaving group to depart; better leaving groups (weaker bases) correspond to more reactive derivatives. khanacademy.org For carboxylic acids themselves, the leaving group is -OH, which is a relatively poor leaving group. Therefore, acid catalysis is often required to protonate the hydroxyl group, converting it into a much better leaving group, water (H₂O). masterorganicchemistry.comopenochem.org

Reactions of the Ethenyl Functional Group

The ethenyl (vinyl) group attached to the thiophene ring provides a site for addition reactions, most notably polymerization.

Addition Polymerization Capabilities

The carbon-carbon double bond of the ethenyl group allows this compound to act as a monomer in addition polymerization. chemguide.co.uk In this process, monomer units add to one another in such a way that the polymer contains all the atoms of the original monomer. youtube.com The polymerization is initiated by a reactive species (such as a radical, cation, or anion), which attacks the double bond, creating a new reactive center that then propagates the chain by adding to other monomer units. youtube.comyoutube.com

Studies on the anionic polymerization of 2-vinylthiophene (B167685) and its derivatives have shown that these monomers can form well-defined polymers with controlled molecular weights. acs.org The presence of the thiophene ring influences the electronic properties of the vinyl group and the reactivity of the propagating species. While the carboxylic acid group can complicate certain polymerization mechanisms (e.g., anionic polymerization, due to its acidic proton), it also offers a functional handle that can be used to tune the properties of the final polymer, such as solubility or its ability to coordinate with metals. The resulting polymer, poly(this compound), would feature a hydrocarbon backbone with pendant thiophene carboxylic acid groups. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group attached to the thiophene ring can act as a dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions used to form six-membered rings. wikipedia.org While thiophene itself is generally a poor diene due to its aromatic character, vinylthiophenes can participate in these reactions. acs.orgnih.gov For instance, 2-vinylthiophene has been shown to react with dienophiles like maleic anhydride to form tetrahydrothianaphthene derivatives. acs.org

In the case of this compound, the ethenyl moiety is expected to react with various dienes. The presence of the electron-withdrawing carboxylic acid group can influence the reactivity of the dienophile. Lewis acid catalysis is often employed to promote Diels-Alder reactions involving less reactive components, which could be a viable strategy for this substrate. nih.gov The reaction would involve the [4+2] cycloaddition of a suitable diene across the double bond of the ethenyl group, leading to the formation of a cyclohexene (B86901) ring fused to the thiophene core.

Table 1: Potential Diels-Alder Reactions with this compound

| Diene | Dienophile | Expected Product Structure |

|---|---|---|

| Butadiene | This compound | 4-(Cyclohex-3-en-1-yl)thiophene-2-carboxylic acid |

| Cyclopentadiene | This compound | 4-(Bicyclo[2.2.1]hept-5-en-2-yl)thiophene-2-carboxylic acid |

Oxidation and Reduction of the Alkene Moiety

The ethenyl group is susceptible to both oxidation and reduction reactions.

Oxidation: The double bond can be oxidized under various conditions to yield different products.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide, yielding 4-(oxiran-2-yl)thiophene-2-carboxylic acid.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or under milder conditions with potassium permanganate (B83412) (KMnO₄) in cold, basic solution, would lead to the corresponding diol, 4-(1,2-dihydroxyethyl)thiophene-2-carboxylic acid.

Oxidative Cleavage: More vigorous oxidation with hot, concentrated potassium permanganate or ozonolysis (O₃) followed by an oxidative workup would cleave the double bond, yielding 4-formylthiophene-2-carboxylic acid, which would likely be further oxidized to thiophene-2,4-dicarboxylic acid.

Reduction: The alkene can be selectively reduced to an ethyl group.

Catalytic Hydrogenation: The most common method for reducing an alkene is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂) would convert the ethenyl group to an ethyl group, producing 4-ethylthiophene-2-carboxylic acid. This method is generally effective and can be performed under mild conditions, which should preserve the thiophene ring and the carboxylic acid functionality.

Reactivity of the Thiophene Heterocycle

The thiophene ring is an electron-rich aromatic heterocycle and undergoes electrophilic aromatic substitution (EAS) as a primary mode of reaction. pearson.com The regiochemical outcome of such substitutions on this compound is controlled by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterns

The two substituents on the thiophene ring exert competing directing effects.

-COOH (Carboxylic acid group): This is a deactivating, meta-directing group in benzene (B151609) chemistry due to its electron-withdrawing nature. organicchemistrytutor.comlibretexts.org In thiophene, which is more reactive than benzene, this deactivating effect is still present. It directs incoming electrophiles primarily to the C5 position.

-CH=CH₂ (Ethenyl/Vinyl group): This group is weakly activating and directs incoming electrophiles to the ortho and para positions. youtube.com In the context of the thiophene ring, it would direct substitution to the adjacent C3 and C5 positions.

Given the positions of the substituents, the C5 position is activated by the ethenyl group and is the primary target for electrophilic attack directed by the carboxylic acid group. The C3 position is sterically hindered by the adjacent ethenyl group. Therefore, electrophilic aromatic substitution is strongly predicted to occur at the C5 position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-ethenylthiophene-2-carboxylic acid |

| Nitration | HNO₃, H₂SO₄ | 4-Ethenyl-5-nitrothiophene-2-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 4-Ethenyl-5-sulfothiophene-2-carboxylic acid |

Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings. In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) would result in deprotonation. The most acidic proton is that of the carboxylic acid. Using two equivalents of a strong base like LDA can lead to the formation of a dianion. For thiophene-2-carboxylic acid, this double deprotonation results in the formation of a 5-lithio derivative, which can then be quenched with an electrophile to introduce a new substituent at the C5 position. wikipedia.org This strategy is expected to be applicable to this compound, providing a regioselective route to 5-substituted derivatives.

The process would involve:

Reaction with two equivalents of LDA at low temperature (e.g., -78 °C) to form the dilithio species.

Addition of an electrophile (E⁺) to quench the lithiated species at the C5 position.

Aqueous workup to protonate the carboxylate, yielding the 5-substituted product.

Table 3: Functionalization via Lithiation

| Electrophile (E⁺) | Reagent Example | Resulting 5-Substituted Product |

|---|---|---|

| Alkyl | Iodomethane (CH₃I) | 4-Ethenyl-5-methylthiophene-2-carboxylic acid |

| Silyl | Trimethylsilyl chloride ((CH₃)₃SiCl) | 4-Ethenyl-5-(trimethylsilyl)thiophene-2-carboxylic acid |

| Carbonyl | Acetone ((CH₃)₂CO) | 4-Ethenyl-5-(2-hydroxypropan-2-yl)thiophene-2-carboxylic acid |

Side-Chain Functionalization Strategies

Functionalization can also be directed at the side chains. While the ethenyl group's reactivity has been discussed (cycloaddition, oxidation, reduction), post-synthesis modification of other side chains is a common strategy in polymer chemistry and could be applied here if the ethenyl group were first converted. cmu.edursc.org For example, if the carboxylic acid were to be converted to another functional group, such as an alcohol or an amine, further derivatization would be possible. However, focusing on the initial structure, the primary side-chain reactivity lies with the ethenyl group.

Multi-site Reactivity and Chemoselectivity in Complex Syntheses

The presence of three distinct reactive sites—the alkene, the carboxylic acid, and the thiophene ring—necessitates careful consideration of chemoselectivity in any synthetic plan. nih.gov The choice of reagents and reaction conditions will determine which functional group reacts preferentially.

Protecting Groups: To achieve selective transformations, protecting groups may be necessary. For example, the carboxylic acid could be converted to an ester (e.g., a methyl or ethyl ester) to prevent its interference in reactions targeting the thiophene ring or the ethenyl group. The ester can then be hydrolyzed back to the carboxylic acid at a later stage.

Reagent Control: The inherent reactivity differences can be exploited. For instance, catalytic hydrogenation with Pd/C under mild conditions would likely reduce the ethenyl group without affecting the thiophene ring or the carboxylic acid. Conversely, strong electrophilic conditions (e.g., nitration) would favor substitution on the thiophene ring over reaction with the less nucleophilic alkene. Lithiation with LDA specifically targets the acidic protons of the carboxylic acid and the C5 position of the thiophene ring. wikipedia.org

Reaction Sequence: The order of reactions is critical. For example, if a halogen is desired at the C5 position and the ethenyl group needs to be oxidized, it would be prudent to perform the halogenation first via EAS, as the subsequent oxidation of the alkene might be incompatible with the reagents used for halogenation or could lead to undesired side reactions.

The strategic management of these reactive sites allows for the synthesis of a wide array of complex derivatives from the this compound scaffold. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 4-Ethenylthiophene-2-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment of each atom in the molecule can be mapped. Due to the absence of nitrogen and selenium in the molecule, ¹⁵N and ⁷⁷Se NMR are not applicable.

The ¹H-NMR spectrum of this compound provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. libretexts.org

The protons of the ethenyl (vinyl) group and the thiophene (B33073) ring exhibit characteristic signals in the aromatic and olefinic regions of the spectrum. The vinyl group protons will present as a classic AMX spin system, with distinct signals for the geminal, cis, and trans protons, showing characteristic coupling constants. The two protons on the thiophene ring, being in different electronic environments, will appear as distinct signals, likely as doublets due to coupling with each other.

Predicted ¹H-NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 12.5 | br s | - |

| Thiophene-H3 | 7.5 - 7.8 | d | ~1.5 |

| Thiophene-H5 | 7.9 - 8.2 | d | ~1.5 |

| Ethenyl-Hα | 6.7 - 7.0 | dd | J(trans) ≈ 17, J(cis) ≈ 11 |

| Ethenyl-Hβ (trans) | 5.8 - 6.1 | d | J(trans) ≈ 17 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. libretexts.orgpressbooks.pub The sp² hybridized carbons of the thiophene ring and the ethenyl group will resonate in the 110-150 ppm range.

Predicted ¹³C-NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 170 |

| Thiophene-C2 | 140 - 145 |

| Thiophene-C3 | 125 - 130 |

| Thiophene-C4 | 140 - 145 |

| Thiophene-C5 | 130 - 135 |

| Ethenyl-Cα | 128 - 132 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethenyl group and between the thiophene protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the carbon signals.

Furthermore, pH-dependent NMR studies could be employed to investigate the protonation state of the carboxylic acid group and its influence on the electronic structure of the thiophene ring. Changes in the chemical shifts of the thiophene protons and carbons upon deprotonation of the carboxylic acid would provide insights into the transmission of electronic effects through the conjugated system.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

The IR spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically appearing in the 2500-3300 cm⁻¹ region. libretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will be observed around 1680-1710 cm⁻¹, with the lower frequency being indicative of conjugation with the thiophene ring. pressbooks.pub Other characteristic bands include C=C stretching vibrations for the ethenyl and thiophene groups in the 1600-1450 cm⁻¹ range, and C-H stretching and bending vibrations.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations of the thiophene ring and the ethenyl group, as well as the C-S stretching of the thiophene ring, would be expected to show strong Raman signals.

Predicted IR and Raman Data for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 2500-3300 (very broad) | Weak |

| C=O stretch | 1680-1710 (strong) | Medium | |

| C-O stretch | 1250-1350 (medium) | Weak | |

| O-H bend | 920-950 (medium, broad) | Weak | |

| Ethenyl (-CH=CH₂) | =C-H stretch | 3010-3095 (medium) | Strong |

| C=C stretch | 1620-1640 (medium) | Strong | |

| Thiophene Ring | =C-H stretch | 3100-3120 (medium) | Strong |

| Ring C=C stretch | 1500-1550 (medium) | Strong |

Note: These are predicted values and may vary based on the physical state of the sample (solid or liquid).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) would be particularly informative.

In ESI-MS, the molecule would likely be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. HRMS would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₇H₆O₂S).

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules. Common fragmentation would include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the carboxyl group (•COOH, 45 Da). Another likely fragmentation would be the cleavage of the ethenyl group.

Predicted Mass Spectrometry Data for this compound:

| Ion | m/z (relative intensity) | Description |

|---|---|---|

| [C₇H₆O₂S]⁺• | 154 (High) | Molecular Ion (M⁺•) |

| [C₇H₅O₂S]⁺ | 153 (Moderate) | Loss of H• |

| [C₇H₅OS]⁺ | 137 (Moderate) | Loss of •OH |

| [C₆H₅S]⁺ | 109 (High) | Loss of •COOH |

Note: The relative intensities are predictions and can be influenced by the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophore in this compound consists of the thiophene ring conjugated with both the ethenyl group and the carboxylic acid group.

This extended π-system is expected to give rise to strong absorption bands in the UV region. The primary absorption band, corresponding to a π → π* transition, is likely to be observed at a wavelength longer than that of thiophene-2-carboxylic acid itself, due to the additional conjugation provided by the ethenyl group. A weaker n → π* transition associated with the carbonyl group of the carboxylic acid may also be observed at a longer wavelength. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.

Predicted UV-Vis Data for this compound (in Ethanol):

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 280 - 320 | High (>10,000) |

Note: These are predicted values. The exact λ_max and molar absorptivity are dependent on the solvent and pH.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays strikes a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and unit cell dimensions. This data is fundamental for understanding the solid-state packing of molecules, which influences the material's physical properties.

Interactive Table: Crystallographic Data for Thiophene-2-carboxylic Acid Tetramer researchgate.net

This table presents data for the related compound thiophene-2-carboxylic acid as a representative example.

| Parameter | Value |

| Molecular Formula | C₂₀H₁₆O₈S₄ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.106(2) |

| b (Å) | 14.299(3) |

| c (Å) | 16.092(3) |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | 2325.5(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.464 |

| Final R value | 0.0481 |

Surface and Microscopic Characterization Techniques (e.g., SEM, AFM, XPS, EDX)

Surface and microscopic characterization techniques are essential for analyzing the morphology, elemental composition, and chemical state of materials, particularly in the context of polymers derived from monomers like this compound.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of a material at high magnification. For polymers synthesized from thiophene derivatives, SEM analysis reveals details about the shape and size of polymer particles. For instance, in the characterization of poly(thiophene-2-carbaldehyde), SEM images showed that the polymer consists of globular or spherical particles that clump together to form larger clusters. journalskuwait.org The surface of these particles was observed to be rough and fringed. journalskuwait.org The diameters of these spherical particles were measured to be in the nanometer range, with an average of approximately 127 nm. journalskuwait.org

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface topography and information on surface roughness at the nanoscale. In studies of polymers based on thiophene-2-carbaldehyde, AFM has been used to study morphology and determine nanoparticle size. researchgate.net Analysis of a polymer film showed an average particle size of about 167 nm and indicated a rough surface morphology. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing a polymer of thiophene-2-carbaldehyde, XPS is used to confirm the presence of constituent elements like carbon and sulfur. journalskuwait.orgresearchgate.net Deconvolution of the high-resolution C1s spectrum can distinguish between different types of carbon bonds, such as C-C, C-S, and C=O. researchgate.net

Interactive Table: Representative XPS Binding Energies for a Polythiophene Derivative researchgate.net

| Element | Binding Energy (eV) | Inferred Bond Type |

| C 1s | ~284.8 - 285.2 | C-C, C-H, C-S |

| S 2p | ~164.0 | Thiophene Sulfur |

| O 1s | ~532.0 | C=O (Carboxyl) |

Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Energy-Dispersive X-ray Spectroscopy (EDX): EDX (also known as EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with SEM. In the analysis of poly(thiophene-2-carbaldehyde), EDX was used to determine the relative elemental composition of the polymer. journalskuwait.org The analysis confirmed the presence of carbon and sulfur as expected, and the ratio of sulfur to carbon was found to be approximately consistent with the theoretical structure of one sulfur atom for every five carbon atoms in the polymer backbone. journalskuwait.org

Interactive Table: Example EDX Elemental Analysis for Poly(thiophene-2-carbaldehyde) journalskuwait.org

| Element | Weight % |

| Carbon (C) | ~63.0% |

| Sulfur (S) | ~11.17% |

| Oxygen (O) | ~11.2% |

| Chlorine (Cl) | ~12.6% |

Note: The presence of oxygen can be due to adsorbed water, while chlorine may originate from the polymerization catalyst. journalskuwait.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical characterization techniques are vital for studying the redox properties of electroactive molecules like this compound, especially its propensity for electropolymerization.

Cyclic Voltammetry (CV): CV is a potentiodynamic electrochemical measurement technique where the potential of a working electrode is ramped linearly versus time. edaq.com By scanning the potential and measuring the resulting current, one can obtain information about the electrochemical processes occurring at the electrode surface, such as oxidation and reduction potentials. edaq.com

For a monomer like this compound, CV is the primary method to determine its oxidation potential (E_onset or E_p,a), which is the potential at which electropolymerization is initiated. During the anodic scan, the monomer is oxidized to form radical cations, which then couple to form dimers, oligomers, and ultimately a conductive polymer film on the electrode surface. Subsequent cycles in the CV can show the growth of this polymer film, evidenced by an increase in the redox currents of the polymer itself.

Studies on the electropolymerization of thiophene and its derivatives show that the monomer structure significantly influences the oxidation potential. researchgate.net For example, the introduction of electron-donating groups generally lowers the oxidation potential, making polymerization easier. The carboxylic acid group on the thiophene ring, being electron-withdrawing, is expected to increase the oxidation potential compared to unsubstituted thiophene. The electrochemical behavior of carboxylic acid-functionalized thiophene monomers has been a subject of interest for creating functional polymer films. researchgate.net

Interactive Table: Key Parameters from a Cyclic Voltammetry Experiment

| Parameter | Symbol | Description |

| Anodic Peak Potential | E_p,a | The potential at which the maximum oxidation current is observed, corresponding to the oxidation of the monomer. |

| Cathodic Peak Potential | E_p,c | The potential at which the maximum reduction current is observed, corresponding to the reduction of the oxidized polymer film. |

| Anodic Peak Current | i_p,a | The magnitude of the current at the anodic peak, proportional to the concentration of the monomer and the scan rate. |

| Cathodic Peak Current | i_p,c | The magnitude of the current at the cathodic peak. The ratio i_p,a / i_p,c provides information on the reversibility of the redox process. |

| Onset Oxidation Potential | E_onset | The potential at which the oxidation process (polymerization) begins. This is a critical parameter for initiating electropolymerization. researchgate.net |

Computational and Theoretical Investigations of 4 Ethenylthiophene 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For a molecule such as 4-Ethenylthiophene-2-carboxylic acid, these methods can elucidate its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This method is widely used to calculate a variety of molecular properties, including energies, geometries, and electronic distributions. mdpi.comnih.gov The first step in a computational study is typically geometry optimization, where DFT methods are employed to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. nih.govresearchgate.net For this compound, this would involve determining the optimal bond lengths, bond angles, and the dihedral angles between the thiophene (B33073) ring, the carboxylic acid group, and the ethenyl substituent.

Once the optimized geometry is obtained, DFT is used to calculate the molecule's electronic structure. e3s-conferences.org This provides a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its chemical properties and reactivity. researchgate.net Hybrid functional methods, such as B3LYP, are commonly chosen for their balance of computational efficiency and accuracy in describing molecular systems. nih.govresearchgate.net

While DFT is highly effective for many applications, ab initio ("from the beginning") methods provide a different hierarchy of computational approaches derived directly from quantum mechanical principles without empirical parameterization. Methods like Møller-Plesset perturbation theory of the second order (MP2) and high-accuracy composite methods like Complete Basis Set (CBS-QB3) are often used for calculating precise energetic information. researchgate.net

These methods are particularly valuable for investigating the energetic pathways of chemical reactions. researchgate.net For this compound, MP2 or CBS-QB3 calculations could be used to determine activation barriers for reactions such as polymerization at the ethenyl group or esterification of the carboxylic acid. Although more computationally demanding than DFT, these methods can offer more reliable predictions for reaction energetics, providing a deeper understanding of the molecule's potential chemical transformations. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the functional (in DFT) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost.

For a molecule containing sulfur, like this compound, it is important to use basis sets that can adequately describe the electronic structure of second-row elements. Pople-style basis sets, such as 6-31G* or the more extensive 6-311+G, are common choices. researchgate.net The inclusion of polarization functions (the '' in 6-31G) allows for anisotropy in the electron distribution, while diffuse functions (the '+' in 6-311+G ) are crucial for describing weakly bound electrons and long-range interactions. researchgate.net The choice of functional, such as the widely used B3LYP hybrid functional, is also critical for obtaining reliable results for molecular geometry and electronic properties. researchgate.netresearchgate.net

| Method/Basis Set | Description | Typical Application |

| B3LYP | A hybrid density functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. researchgate.net | Geometry optimization, electronic structure, and vibrational frequency calculations. mdpi.comresearchgate.net |

| MP2 | Møller-Plesset perturbation theory to the second order; an ab initio method that includes electron correlation. researchgate.net | Calculation of accurate reaction energies and barriers where electron correlation is significant. researchgate.net |

| CBS-QB3 | A composite ab initio method that extrapolates to the complete basis set limit for high-accuracy energy calculations. researchgate.net | High-precision thermochemical data and reaction pathway analysis. researchgate.net |

| 6-31G(d) | A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms. e3s-conferences.org | Standard calculations for geometry and properties of a wide range of organic molecules. |

| 6-311++G(d,p) | A triple-zeta Pople-style basis set with diffuse functions on all atoms and polarization functions on all atoms. nih.govresearchgate.net | High-accuracy calculations, especially for systems with anions, hydrogen bonds, or where a better description of the valence region is needed. researchgate.net |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO. Analysis of these orbitals, particularly the frontier orbitals, is key to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap is indicative of a stable, less reactive molecule, whereas a small gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.netresearchgate.net Computational methods can accurately calculate the energies of the HOMO and LUMO, thus providing a quantitative measure of the reactivity of this compound. researchgate.net

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents the capacity to donate an electron. Higher energy indicates a better electron donor. libretexts.org |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the capacity to accept an electron. Lower energy indicates a better electron acceptor. libretexts.org |

| ΔE (Gap) | The energy difference between the LUMO and HOMO (E(LUMO) - E(HOMO)). | An indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

The total electron density distribution, calculated using quantum chemistry methods, illustrates how electrons are spatially distributed throughout the molecule. A related and highly intuitive tool for analyzing reactivity is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP is plotted onto the molecule's electron density surface and visualizes the electrostatic potential at different points.

The MEP map is color-coded to indicate charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to attack by nucleophiles. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and potentially on the thiophene ring, highlighting these as sites for electrophilic interaction. The acidic proton of the carboxyl group would be a region of strong positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial step for structure verification. nih.gov These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za The chemical shifts for a specific molecule are influenced by its structural environment, including the presence of functional groups, unsaturation, and aromaticity. princeton.edu For a carboxylic acid, the acidic proton (¹H) is expected to have a chemical shift in the downfield region of 10-13 ppm. princeton.edu The carbons of the thiophene ring, the ethenyl group, and the carboxylic acid group would each have characteristic ¹³C chemical shifts. For instance, the carboxyl carbon typically appears between 170 and 185 ppm. princeton.edu The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects. nih.govprinceton.edu

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scielo.org.za The spectrum of this compound would be influenced by the π-conjugated system extending across the thiophene ring and the ethenyl group. The presence of the carboxylic acid group, an electron-withdrawing group, would also affect the electronic structure and thus the absorption spectrum. nii.ac.jp Generally, carboxylic acids without extended conjugation absorb around 210 nm, which is often too low to be useful for standard analysis. masterorganicchemistry.com However, the conjugation with the ethenyl-thiophene system would shift the absorption to longer wavelengths. masterorganicchemistry.com Calculated spectra can help assign the nature of the electronic transitions, such as π→π* or n→π* transitions. scielo.org.zamasterorganicchemistry.com

A hypothetical data table for predicted spectroscopic parameters would look as follows. Note that these values are illustrative and not based on actual calculations for the specific compound.

Table 1: Illustrative Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Method/Basis Set |

| ¹H NMR (COOH) | 12.5 ppm | GIAO/B3LYP/6-31G(d) |

| ¹³C NMR (C=O) | 175.2 ppm | GIAO/B3LYP/6-31G(d) |

| UV-Vis λ_max | 285 nm | TD-DFT/B3LYP/6-31G(d) |

Reactivity Descriptors and Mechanistic Insights

DFT calculations provide valuable electronic properties that help in understanding the chemical reactivity of a molecule. These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Chemical hardness (η) and its inverse, softness (S), are key concepts in predicting molecular stability and reactivity. Hard molecules have a large HOMO-LUMO gap, indicating higher stability and lower reactivity, while soft molecules have a small gap and are more reactive. mdpi.com These parameters are calculated using the energies of the frontier molecular orbitals.

Hardness (η) = (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / η

Studies on similar thiophene carboxylic acids show how substituents can modulate the HOMO-LUMO gap and, consequently, the reactivity. mdpi.comresearchgate.net

The global electrophilicity index (ω) measures a molecule's ability to accept electrons. It is calculated from the electronic chemical potential (μ) and chemical hardness (η). mdpi.com

Electronic Chemical Potential (μ) = (E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com For this compound, the presence of the electron-withdrawing carboxylic acid group is expected to result in a significant electrophilicity value.

Table 2: Illustrative Reactivity Descriptors for this compound (in eV)

| Descriptor | Formula | Illustrative Value |

| E_HOMO | - | -6.5 eV |

| E_LUMO | - | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.5 eV |

| Chemical Hardness (η) | ΔE / 2 | 2.25 eV |

| Chemical Softness (S) | 1 / η | 0.44 eV⁻¹ |

| Electronegativity (χ) | -μ | 4.25 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 4.01 eV |

Molecular Dynamics (MD) Simulations for Aggregation Behavior and Conformation

Molecular dynamics (MD) simulations are computational experiments that model the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could be used to study its conformational flexibility, particularly the orientation of the ethenyl and carboxylic acid groups relative to the thiophene ring.

Furthermore, MD simulations are a powerful tool for investigating aggregation behavior in solution. By simulating multiple molecules in a solvent box, one can observe the spontaneous formation of aggregates or dimers. youtube.com This process is often driven by intermolecular forces such as hydrogen bonding and π-π stacking.

Intermolecular Interactions and Hydrogen Bonding Studies

The carboxylic acid group is a potent hydrogen bond donor and acceptor. youtube.com In the solid state or in concentrated solutions, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups. nih.gov Computational studies can quantify the strength of these hydrogen bonds.

A study on related thiophene-2-carboxylic acids suggested that intramolecular hydrogen bonding between the carboxylic acid proton and the thiophene sulfur atom can occur in certain conformers, which significantly polarizes the acid function and affects reactivity. nih.gov For this compound, both dimeric intermolecular hydrogen bonding and potential intramolecular interactions would be crucial in determining its structure, stability, and aggregation properties. These interactions can be analyzed using methods like Natural Bond Orbital (NBO) analysis or by examining the molecular electrostatic potential (MEP) surface. researchgate.netresearchgate.net

Potential Applications in Materials Science Research

Polymerization and Copolymerization for Advanced Materials Development

The dual functionality of 4-ethenylthiophene-2-carboxylic acid allows for its use in creating a diverse range of polymers. The ethenyl group provides a route to polymerization, forming a stable backbone, while the carboxylic acid offers a site for further chemical modification or intermolecular interactions.

Thiophene-containing polymers are a cornerstone of modern materials science, particularly for applications in organic electronics. researchgate.net The incorporation of thiophene (B33073) units into a polymer backbone is a well-established strategy for creating conjugated systems with desirable electronic properties. ep2-bayreuth.demdpi.com These thiophene units contribute to the delocalization of π-electrons along the polymer chain, which is essential for charge transport. rsc.org The resulting polymers often exhibit high charge carrier mobilities and tunable optical absorption, making them suitable for electronic devices. ep2-bayreuth.dersc.org

The inclusion of thiophene can lift the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which can lead to a reduced energy band gap. mdpi.com Furthermore, the planarity of fused thiophene systems can facilitate strong intermolecular π–π stacking, which enhances charge mobility. ep2-bayreuth.demdpi.com By polymerizing this compound, these beneficial thiophene moieties can be systematically integrated into new polymer structures designed for specific electronic or optical functions.

The ethenyl (or vinyl) group on the thiophene ring is the primary site for polymerization. This group can readily participate in chain-growth polymerization reactions, allowing it to form the main chain of a polymer. When polymerized, the ethenyl C=C double bond is converted into a single bond within the polymer backbone, creating what is known as a vinylene linkage. This process transforms the individual monomer units into a long, conjugated polymer chain.

The carboxylic acid group is a versatile functional handle that can be used to fine-tune the properties of polymers. nih.gov It can be preserved during the polymerization of the ethenyl group, resulting in a polymer with pendant carboxylic acid moieties along its backbone. These groups can significantly influence the material's characteristics and applications. cmu.edu

One key role of the carboxylic acid side-chain is to modify the polymer's solubility and pH-responsiveness. nih.govsemanticscholar.org The protonation state of the acid group changes with pH, which can alter the polymer's solubility in aqueous solutions. semanticscholar.org This "smart" behavior is desirable for applications in sensors or responsive materials. nih.gov

Furthermore, the carboxylic acid group serves as a reactive site for post-polymerization modification. It can be used to attach other functional molecules, such as bioactive peptides or specific chromophores, to the polymer backbone. cmu.edu This group can also participate in cross-linking reactions, either through condensation reactions or by forming ionic cross-links, which can be used to create stable polymer films or hydrogels. nih.gov

Table 1: Functional Roles of Molecular Components in this compound

| Component | Function in Polymer Science | Potential Impact on Material Properties |

|---|---|---|

| Thiophene Ring | Forms the core of the conjugated system in the resulting polymer. ep2-bayreuth.de | Imparts semiconducting properties, influences HOMO/LUMO energy levels, and enhances charge transport. researchgate.netmdpi.com |

| Ethenyl Group | Acts as the polymerizable unit to form the polymer backbone. rsc.org | Creates vinylene linkages, affecting polymer chain flexibility, solubility, and solid-state morphology. ep2-bayreuth.dersc.org |

| Carboxylic Acid | Provides a site for side-chain functionalization, cross-linking, or surface anchoring. nih.gov20.210.105 | Modifies solubility, enables pH-responsiveness, improves adhesion to surfaces like TiO₂, and can reduce energy loss in OPVs. rsc.orgsemanticscholar.org |

Organic Semiconductors and Electronic Devices

Conjugated polymers derived from thiophene-based monomers are prime candidates for use as active materials in a variety of organic electronic devices. rsc.org The ability to engineer their electronic properties through chemical synthesis makes them highly attractive for applications ranging from transistors to solar cells. researchgate.net

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics, and their performance relies heavily on the charge-transporting ability of the semiconductor layer. Thiophene-based polymers are widely used in this context due to their potential for high hole mobility. rsc.org The ordered packing of planar thiophene backbones facilitates efficient intermolecular charge hopping, which is critical for OFET operation. ep2-bayreuth.dersc.org

Polymers synthesized from this compound could be designed for OFET applications. The poly(thiophene-vinylene) backbone would serve as the channel for charge transport. The pendant carboxylic acid groups could influence the thin-film morphology and the interface with the dielectric layer, potentially impacting transistor performance parameters such as threshold voltage and charge carrier mobility.

The conversion of light into electricity using organic materials is a major area of research, with OPVs and DSSCs being two leading technologies.

In Organic Photovoltaics (OPVs) , the active layer typically consists of a bulk heterojunction (BHJ) blend of an electron-donating polymer and an electron-accepting material. researchgate.netossila.com Thiophene-based polymers are frequently employed as the electron donor due to their strong absorption in the solar spectrum and suitable energy levels. mdpi.commdpi.com Polymers derived from this compound could function as donor materials in OPV devices. Research has shown that incorporating carboxylate-containing units into TVT-based polymers can lead to reduced non-radiative energy loss, a key factor for improving the efficiency of solar cells. rsc.org

In Dye-Sensitized Solar Cells (DSSCs) , an organic dye absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). sciengine.comrsc.org The carboxylic acid group is a crucial component of many organic dyes, as it serves to anchor the dye molecule to the TiO₂ surface, facilitating efficient electron injection. 20.210.105researchgate.net this compound itself, or short oligomers made from it, could function as a sensitizer (B1316253) in a DSSC. In this context, the molecule would have a Donor-π bridge-Acceptor (D-π-A) structure, where the thiophene-ethenyl system acts as the π-conjugated bridge and the carboxylic acid functions as both the electron acceptor and the anchoring group. mdpi.comsciengine.com

Table 2: Potential Photovoltaic Applications and Roles of this compound

| Photovoltaic Technology | Role of Material | Key Functional Group(s) | Relevant Research Findings for Analogous Systems |

|---|---|---|---|

| Organic Photovoltaics (OPV) | Electron-donating polymer in a bulk heterojunction. mdpi.comossila.com | Thiophene-ethenyl backbone, Carboxylic acid side-chain. | Thiophene-based polymers are effective donor materials. mdpi.com Carboxylate groups can reduce energy loss and improve efficiency. rsc.org |

| Dye-Sensitized Solar Cells (DSSC) | Organic dye sensitizer. sciengine.com | Carboxylic acid as an anchor, Thiophene-ethenyl as a π-bridge. | Carboxylic acid is a standard anchoring group for TiO₂. 20.210.105researchgate.net D-π-A dyes with thiophene linkers achieve high efficiencies. rsc.orgnih.gov |

Light-Emitting Diodes (LEDs)

Thiophene-based materials are cornerstones in the field of organic light-emitting diodes (OLEDs) due to their excellent charge-transport properties and tunable luminescence. Polythiophenes are recognized as a major class of light-emitting conjugated polymers capable of producing colors, like red, that can be difficult to achieve with other polymer families. pkusz.edu.cn The incorporation of this compound as a monomer or co-monomer in a polymer chain could lead to new materials for OLED emissive layers.

Researchers have successfully synthesized various soluble thiophene-based conjugated polymers for use as light-emitting materials. acs.org By inserting substituted phenylene rings into a polythiophene backbone, for example, the photoluminescence (PL) efficiency can be significantly improved, leading to the realization of blue to green electroluminescence in single-layer OLEDs. acs.org One such device achieved an external quantum efficiency of 0.1% with a turn-on voltage of approximately 8V. acs.org The performance of these devices is highly dependent on the molecular structure, which influences the electronic energy levels (HOMO/LUMO) and PL efficiency. acs.orgacs.org

The ethenyl group of this compound allows it to be incorporated into polymer backbones via methods like oxidative polymerization. The resulting polymer would benefit from the inherent electronic properties of the thiophene ring. Furthermore, the carboxylic acid side group could be used to fine-tune the polymer's solubility and film-forming characteristics, which are critical for device fabrication. It could also influence the polymer's solid-state packing, affecting intermolecular interactions and, consequently, the luminescence efficiency. Copolymers created by mixing this compound with other monomers, such as 3-hexylthiophene (B156222), could allow for precise tuning of the emission color and efficiency. researchgate.net

| Thiophene-Based Emitter | Device Configuration | Max. Efficiency | Emission Color | Reference |

|---|---|---|---|---|

| Poly[1,4-bis(4-hexyl-2-thienyl)-2,5-decyloxy phenylene] | ITO/Polymer/Ca | 0.1% EQE | Green | acs.org |

| DMB-TT-TPA | Solution-processed OLED | 10.6 cd/A | Green (512 nm) | beilstein-journals.org |

Advanced Coatings and Functional Surfaces

The development of functional coatings is critical for applications ranging from corrosion protection to creating surfaces with specific wetting properties. Thiophene-based polymers are increasingly used in this field. The polymerization of this compound directly onto a substrate is a viable strategy for creating advanced, functional coatings.

The vinyl group enables in-situ polymerization, forming a durable poly(4-vinylthiophene-2-carboxylic acid) film. The carboxylic acid groups within this coating would serve two primary purposes. First, they can form strong hydrogen bonds with many substrates, enhancing the adhesion of the coating. Second, they provide reactive sites for further surface functionalization, allowing for the covalent attachment of other molecules to tailor surface properties.

Research has demonstrated methods for creating polythiophene-driven coatings on inorganic nanomaterial surfaces, which can improve electro-conductivity and mechanical properties. rsc.org In these systems, a thiophene-based linker is first attached to the surface, followed by polymerization of a thiophene monomer like 3,4-ethylenedioxythiophene (B145204) (EDOT). rsc.org Similarly, copolymers containing thiophene-3-acetic acid have been synthesized to create polymers where properties can be modulated by controlling the monomer feed ratio. researchgate.net These approaches highlight the feasibility of using monomers like this compound to generate robust and functional polymer coatings. Such coatings could be used for creating superhydrophobic and corrosion-protective surfaces. acs.org

Bio-Interfacing Materials and Sensors

The interface between electronic devices and biological systems is a rapidly advancing field of research. Materials used for this purpose must be biocompatible, stable in aqueous environments, and capable of transducing biological events into measurable electronic signals. The unique combination of properties in this compound makes it an excellent candidate for developing such materials.

The polythiophene backbone that would result from its polymerization is electrically conductive, a key requirement for sensor applications. The carboxylic acid groups are particularly important for bio-interfacing. They have been shown to influence the adhesion, proliferation, and differentiation of cells on biomaterial scaffolds. nih.gov For instance, studies on functional polyesters showed that cell viability and attachment were greatly promoted on surfaces with a higher fraction of carboxylic acid functionalities. nih.gov These groups can also be used as anchors to immobilize enzymes, antibodies, or DNA strands for creating highly specific biosensors. mdpi.com